molecular formula C8H7F3N2OS B107697 1-(4-(Trifluoromethoxy)phenyl)thiourea CAS No. 142229-74-1

1-(4-(Trifluoromethoxy)phenyl)thiourea

Cat. No. B107697
M. Wt: 236.22 g/mol
InChI Key: UCOXNOVULREFCO-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)phenyl)thiourea is a compound that belongs to the family of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, organocatalysis, and materials science. The trifluoromethoxy substituent in this particular thiourea derivative suggests potential for unique physical and chemical properties, as well as increased stability and lipophilicity due to the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-(4-(Trifluoromethoxy)phenyl)thiourea, although the specific synthesis is not detailed in the provided papers, a similar approach can be inferred from the synthesis of related compounds. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate and fluoroanilines in dry acetonitrile . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized using methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods suggest that the synthesis of 1-(4-(Trifluoromethoxy)phenyl)thiourea would likely involve the reaction of a suitable 4-(trifluoromethoxy)phenyl isothiocyanate with an appropriate amine.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by planar carbonyl and thiourea groups, with the C=S and C=O double bonds adopting an antiperiplanar conformation. This conformation is typically stabilized by intramolecular hydrogen bonding, as seen in the crystal structures of related compounds . The presence of the trifluoromethoxy group in 1-(4-(Trifluoromethoxy)phenyl)thiourea would likely influence the molecular conformation and could potentially engage in additional intermolecular interactions due to its electronegative nature.

Chemical Reactions Analysis

Thiourea derivatives are known to participate in various chemical reactions, often acting as catalysts due to their ability to form hydrogen bonds and stabilize transition states. For example, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been used extensively as an organocatalyst in organic transformations . While the specific chemical reactions of 1-(4-(Trifluoromethoxy)phenyl)thiourea are not discussed in the provided papers, it can be hypothesized that it may also serve as a catalyst in similar reactions, leveraging the electron-withdrawing effect of the trifluoromethoxy group to enhance its catalytic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be influenced by their substituents. The introduction of fluorine atoms, as seen in the trifluoromethoxy group, typically increases the compound's lipophilicity and chemical stability. The vibrational properties of these compounds are often studied using FTIR and Raman spectroscopy, and quantum chemical calculations can provide insights into their electronic structure . The specific properties of 1-(4-(Trifluoromethoxy)phenyl)thiourea would need to be determined experimentally, but it is likely to exhibit unique characteristics due to the presence of the trifluoromethoxy group.

Scientific Research Applications

Summary of the Application

The compound is used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)), which are promising anodic materials for electrochromic devices .

Methods of Application or Experimental Procedures

The polydithienylpyrroles were synthesized electrochemically . The anodic layers (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were prepared potentiostatically onto glass substrates at +0.9 V .

Results or Outcomes

The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS. PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

2. Synthesis of Pyrrole-Thiazole Compounds

Summary of the Application

The compound is used in the synthesis of (4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles .

Methods of Application or Experimental Procedures

The pyrrole (second ring) was added in one step using the Paal-Knorr method .

Results or Outcomes

The title compounds were prepared in four steps starting from commercially available 4-trifluoromethoxyaniline .

Safety And Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H301). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. It is recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOXNOVULREFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380487
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Trifluoromethoxy)phenyl)thiourea

CAS RN

142229-74-1
Record name N-[4-(Trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(Trifluoromethoxy)phenyl)-2-thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BG Shearer, S Lee, JA Oplinger, LW Frick… - Journal of medicinal …, 1997 - ACS Publications
S-Ethyl N-phenylisothiourea (4) has been found to be a potent inhibitor of both the human constitutive and inducible isoforms of nitric oxide synthase. A series of substituted N-…
Number of citations: 92 pubs.acs.org
M Saadat, K Banihashemi - Journal of Synthetic Chemistry, 2023 - jsynthchem.com
A quick and effective approach for synthesizing benzothiazoles using anilines (NH4SCN, K2CO3, and K2S2O8) is particularly alluring due to the numerous applications of …
Number of citations: 0 www.jsynthchem.com
WK Abdelbasset, MQ Sultan, AF Alkaim… - Polycyclic Aromatic …, 2022 - Taylor & Francis
Due to the diverse applications of benzothiazoles as a privileged core in the medical and pharmaceutical industry, a simple and efficient method for synthesizing benzothiazoles via …
Number of citations: 2 www.tandfonline.com
D Vogt, J Weber, K Ihlefeld, A Brüggerhoff… - Bioorganic & Medicinal …, 2014 - Elsevier
Sphingosine kinases (SphK1, SphK2) are main regulators of sphingosine-1-phosphate (S1P), which is a pleiotropic lipid mediator involved in numerous physiological and …
Number of citations: 41 www.sciencedirect.com

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